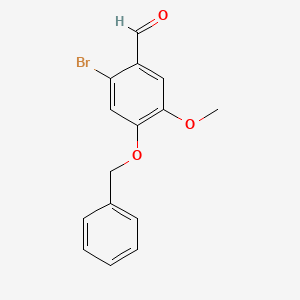
4-Bromobenzylsulfonyl chloride
Übersicht
Beschreibung
4-Bromobenzylsulfonyl chloride is a solid compound . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .
Synthesis Analysis
4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid .Molecular Structure Analysis
The molecular formula of 4-Bromobenzylsulfonyl chloride is C7H6BrClO2S . The SMILES string representation is ClS(=O)(=O)Cc1ccc(Br)cc1 .Chemical Reactions Analysis
As an activating agent, 4-Bromobenzylsulfonyl chloride plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides in solution . It is also involved in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid .Physical And Chemical Properties Analysis
4-Bromobenzylsulfonyl chloride is a solid compound . It has a molecular weight of 269.54 . It is soluble in Tetrahydrofuran, petroleum ether, and 1,4-dioxane, but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Oligodeoxyribo- and Oligoribo- Nucleotides
4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . This process is crucial in the field of molecular biology, where these nucleotides serve as the building blocks of DNA and RNA. They are essential for a variety of biological processes, including DNA replication, repair, and recombination.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid
This compound is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . Boronic acids are important compounds in organic chemistry and materials science. They are used in a variety of reactions, most notably in Suzuki coupling, which is a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Protection of Amines as 4-bromobenzenesulfonamides
Another application of 4-Bromobenzenesulfonyl chloride is in the protection of amines as 4-bromobenzenesulfonamides . Protecting groups are a vital tool in organic chemistry, particularly in the synthesis of complex molecules. They are used to temporarily mask reactive groups to prevent unwanted reactions from occurring during the synthesis process.
Safety and Hazards
4-Bromobenzylsulfonyl chloride is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
4-Bromobenzylsulfonyl chloride is primarily used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid . The primary targets of this compound are therefore the nucleotides and the phenylboronic acid derivatives.
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (-SO2-) of the 4-Bromobenzylsulfonyl chloride molecule is transferred to the target molecule, thereby activating it for further reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oligodeoxyribo- and oligoribo-nucleotides . These nucleotides are key components of DNA and RNA, respectively, and are therefore involved in numerous biochemical pathways related to genetic information processing.
Result of Action
The primary result of the action of 4-Bromobenzylsulfonyl chloride is the production of activated nucleotides or phenylboronic acid derivatives . These activated compounds can then participate in further reactions, leading to the synthesis of more complex molecules.
Action Environment
The action of 4-Bromobenzylsulfonyl chloride is highly dependent on the specific conditions of the experimental protocol. Factors such as temperature, pH, and the presence of other reactants can all influence the compound’s action, efficacy, and stability . For example, the compound is known to be moisture sensitive and should be stored under inert gas .
Eigenschaften
IUPAC Name |
(4-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWFWGJZPHCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344675 | |
| Record name | 4-Bromobenzylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylsulfonyl chloride | |
CAS RN |
53531-69-4 | |
| Record name | 4-Bromobenzylsulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-phenyl)-methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)






![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)


